molecular formula C10H14N2O B1315372 3-(Piperidin-4-yloxy)pyridine CAS No. 310881-48-2

3-(Piperidin-4-yloxy)pyridine

Cat. No.: B1315372
CAS No.: 310881-48-2
M. Wt: 178.23 g/mol
InChI Key: URPWHVAXGCXZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the structural arrangement where a piperidine ring is connected to the 3-position of a pyridine ring through an oxygen atom. The compound is officially registered under the Chemical Abstracts Service number 310881-48-2, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C10H14N2O accurately represents the atomic composition, consisting of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 178.23 grams per mole.

Additional systematic identifiers include the MDL number MFCD08059774, which serves as a reference in chemical information systems. The compound exhibits multiple synonyms in chemical literature, including 3-((4-piperidinyl)oxy)pyridine and pyridine, 3-(4-piperidinyloxy)-, reflecting different nomenclature conventions used across various chemical databases. The European Community number 852-608-8 provides regulatory identification within European chemical classification systems. These multiple identification systems ensure comprehensive tracking and referencing of the compound across international chemical databases and regulatory frameworks.

Property Value
IUPAC Name This compound
CAS Number 310881-48-2
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
MDL Number MFCD08059774
EC Number 852-608-8

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the spatial relationship between the pyridine and piperidine ring systems connected through an ether linkage. The pyridine ring maintains its characteristic planar geometry with approximately 120-degree bond angles, while the piperidine ring adopts its preferred chair conformation, as observed in similar piperidine-containing compounds. The oxygen atom serving as the linker between the two ring systems introduces conformational flexibility to the molecule, allowing for rotation around the carbon-oxygen bonds.

The conformational analysis reveals that the piperidine ring can adopt multiple chair conformations, with the oxygen substituent preferentially occupying either equatorial or axial positions. Research on similar piperidine derivatives indicates that the equilibrium between different conformational states occurs rapidly under atmospheric conditions, with interconversion rates orders of magnitude faster than typical bimolecular reactions. The energy barriers between different conformational states, including chair, boat, and skew forms, typically range from 25 to 50 kilojoules per mole, indicating relatively facile conformational interconversion at ambient temperatures.

The spatial arrangement of the molecule influences its chemical reactivity and biological activity profiles. The three-dimensional structure determines the accessibility of reactive sites and the overall molecular shape, which is crucial for understanding intermolecular interactions. The compound's geometry allows for multiple conformational states that may exhibit different physical and chemical properties, contributing to its versatility in chemical synthesis and potential pharmaceutical applications.

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of this compound provides insights into its solid-state organization and intermolecular interactions. The compound demonstrates specific packing arrangements in the crystalline state that are governed by hydrogen bonding patterns and van der Waals interactions between adjacent molecules. The dihydrochloride salt form of the compound, with the molecular formula C10H16Cl2N2O, exhibits enhanced crystallinity and stability compared to the free base form.

Physical property measurements reveal a density of 1.078 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state. The boiling point of 301.8 degrees Celsius at 760 millimeters of mercury reflects the strength of intermolecular forces and molecular stability. The flash point of 136.3 degrees Celsius provides important information about the compound's thermal behavior and safety considerations in handling and storage.

The solid-state arrangement exhibits characteristics typical of heterocyclic compounds containing both nitrogen-containing rings and ether linkages. The crystalline structure likely involves networks of hydrogen bonds formed between the nitrogen atoms of the piperidine ring and neighboring molecules, contributing to the overall stability of the crystal lattice. The pyridine nitrogen may also participate in intermolecular interactions, influencing the packing efficiency and thermal properties of the crystalline material.

Physical Property Value
Density 1.078 g/cm³
Boiling Point 301.8°C at 760 mmHg
Flash Point 136.3°C
Molecular Weight 178.23 g/mol
Salt Form Molecular Weight 251.16 g/mol (dihydrochloride)

Tautomeric Forms and Resonance Structures

The structural analysis of this compound reveals limited tautomeric possibilities due to the specific arrangement of heteroatoms and the nature of the connecting ether linkage. The pyridine ring system exhibits the characteristic resonance stabilization typical of aromatic nitrogen heterocycles, with the nitrogen lone pair contributing to the aromatic electron system. The resonance structures of the pyridine ring involve delocalization of π-electrons throughout the aromatic system, with the nitrogen atom participating in the aromatic sextet.

The piperidine ring, being saturated, does not exhibit significant resonance effects but maintains conformational flexibility that influences the overall molecular properties. The nitrogen atom in the piperidine ring retains its basic character with a localized lone pair, distinguishing it from the aromatic nitrogen in the pyridine system. This difference in electronic environments between the two nitrogen atoms creates distinct reactivity patterns and potential sites for chemical modification.

The ether oxygen connecting the two ring systems does not significantly participate in tautomeric equilibria but contributes to the overall electronic distribution through inductive effects. The oxygen atom's electron-withdrawing nature influences the electron density distribution in both ring systems, potentially affecting their reactivity patterns. The lack of acidic hydrogen atoms adjacent to the ether oxygen limits the possibility of keto-enol type tautomerism that might be observed in compounds with different substitution patterns.

The resonance stabilization of the pyridine ring contributes to the compound's chemical stability and influences its reactivity in electrophilic and nucleophilic substitution reactions. The electronic effects propagated through the ether linkage create a unique electronic environment that distinguishes this compound from other pyridine or piperidine derivatives. Understanding these electronic relationships is crucial for predicting the compound's behavior in various chemical transformations and for designing synthetic strategies that exploit its specific electronic characteristics.

Properties

IUPAC Name

3-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPWHVAXGCXZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477779
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310881-48-2
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction between 4-hydroxypyridine and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the hydroxyl group, thereby enhancing its nucleophilicity. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions, often using palladium or platinum catalysts, to yield reduced forms of the pyridine or piperidine rings.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced pyridine or piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
3-(Piperidin-4-yloxy)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation.

Case Study:
Research has shown that derivatives of this compound exhibit promising activity against various targets related to neurological conditions. For instance, studies have demonstrated its potential in developing drugs that modulate neurotransmitter systems, which are crucial in treating disorders such as depression and anxiety.

Biochemical Research

Investigating Biological Pathways:
This compound is employed in studies that explore receptor interactions and enzyme activities. It aids researchers in understanding complex biological pathways, particularly those involved in signal transduction and metabolic processes.

Data Table: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
Receptor BindingInvestigated for binding affinity to various receptorsChem-Impex
Enzyme InhibitionStudied as an inhibitor for specific enzymesPubMed
CytotoxicityAssessed against cancer cell linesPMC

Agricultural Chemistry

Potential as Agrochemicals:
Research indicates that this compound may serve as a base for developing safer and more effective pesticides or herbicides. Its unique chemical properties can enhance the efficacy of agricultural products.

Case Study:
Investigations into its herbicidal properties have shown that modifications of this compound can lead to increased selectivity and potency against target weeds while minimizing harm to crops.

Material Science

Applications in Advanced Materials:
The compound's unique properties make it suitable for creating advanced materials, including polymers and coatings. These materials can improve durability and performance across various applications.

Example Application:
Research has demonstrated the use of this compound in formulating protective coatings that exhibit enhanced resistance to environmental degradation.

Analytical Chemistry

Use as a Reference Standard:
In analytical chemistry, this compound is employed as a reference standard to ensure accuracy in the detection and quantification of related compounds in complex mixtures.

Data Table: Analytical Applications

Application TypeDescriptionReference
Reference StandardUtilized for calibration in chromatographic methodsChem-Impex
Quantitative AnalysisEnsures precision in measuring related compoundsPubChem

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

A. Substituent Variations on the Pyridine Ring

  • 5-Bromo-2-(piperidin-4-yloxy)pyridine (CAS: 194668-50-3): Incorporation of a bromine atom at the 5-position of pyridine increases molecular weight (257.13 g/mol) and may enhance halogen bonding in target interactions.

B. Modifications on the Piperidine Moiety

  • N-(4-Methyl-3-(piperidin-4-yloxy)phenyl) Analogs : Substitution with a 4-methylphenyl group (e.g., compound 6e in ) enables hydrogen bonding with c-KIT kinase residues (e.g., Cys673, Glu640) and improves selectivity over ABL kinase due to reduced steric clash with Tyr253 .

C. Halogenated Derivatives

  • [201594-84-5] : A chlorophenyl-substituted analog (Similarity: 0.70) exhibits increased lipophilicity and molecular weight, which may influence pharmacokinetic properties .
Pharmacological and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Target Selectivity/Activity Highlights
3-(Piperidin-4-yloxy)pyridine 310880-81-0 C10H14N2O·2HCl 251.16 None c-KIT kinase Binds via DFG-out conformation; potential for type II kinase inhibition
5-Bromo-2-(piperidin-4-yloxy)pyridine 194668-50-3 C10H13BrN2O 257.13 Bromine at position 5 Not specified Enhanced halogen bonding potential
N-(4-Methyl-3-(piperidin-4-yloxy)phenyl) analogs - Varies Varies 4-Methylphenyl group c-KIT kinase EC50 values <100 nM; >160× selectivity over ABL kinase

Key Observations :

  • Bioavailability : The parent compound’s lower molecular weight (~251 g/mol) may confer better solubility and absorption compared to bulkier analogs (e.g., 466–545 g/mol in ) .
  • Selectivity : Substituted analogs (e.g., compound 6e ) achieve high selectivity for c-KIT over ABL kinase due to optimized steric interactions .
  • Synthetic Feasibility : Efficient synthesis routes (e.g., nucleophilic substitution) are applicable to both this compound and its derivatives .
Contrast with 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

While structurally related, 3-(Piperidin-4-ylmethoxy)pyridine (with an additional methylene group) exhibits distinct pharmacological profiles. For example, its analogs inhibit lysine-specific demethylase 1 (LSD1) with Ki values as low as 29 nM and demonstrate anti-proliferative activity in leukemia cells (EC50: ~280 nM) . The methylene bridge likely enhances flexibility and substrate binding, underscoring the sensitivity of biological activity to minor structural changes .

Biological Activity

3-(Piperidin-4-yloxy)pyridine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of both a piperidine ring and a pyridine moiety, this compound has been investigated for its interactions with various biological targets, including receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_{2}O, with a molecular weight of approximately 194.24 g/mol. The compound's structure combines the properties of both piperidine and pyridine, which are significant in medicinal chemistry due to their roles in various biological activities.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Nucleophilic substitution : Reaction of piperidine derivatives with pyridine halides.
  • Coupling reactions : Utilizing coupling agents to link the piperidine and pyridine components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various pharmacological effects. For instance, it has been shown to exhibit:

  • Inhibition of enzyme activity : By binding to active sites on enzymes, it prevents substrate binding.
  • Receptor modulation : It interacts with histamine H3 receptors and sigma-1 receptors, influencing neurotransmitter release and pain pathways .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 7.9 to 92 µM against different human cancer cells:

Cell LineIC50 (µM)
Breast Cancer7.9 - 92
Ovarian Cancer10 - 50
Colorectal Cancer15 - 60

These findings suggest that structural modifications in piperidine derivatives significantly influence their potency against cancer cells.

Neuropharmacological Effects

In neuropharmacological studies, this compound demonstrated promise in alleviating cognitive impairment symptoms. For example:

  • In a preclinical Alzheimer's disease model involving transgenic mice, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation.
  • It was found to improve memory deficits in rodents subjected to scopolamine-induced amnesia through enhanced cholinergic transmission via M4 receptor modulation .

Pain Management

The compound's dual action as a ligand for histamine H3 and sigma-1 receptors positions it as a potential candidate for managing nociceptive and neuropathic pain. Studies have indicated that this dual mechanism may provide effective pain relief with fewer side effects compared to existing analgesics .

Alzheimer's Disease Model

A notable case study involved transgenic mice models for Alzheimer's disease where administration of this compound led to:

  • Improved cognitive function.
  • Significant reduction in amyloid-beta plaque accumulation.

Pain Management Study

Another study explored the compound's efficacy as a dual ligand for histamine H3 and sigma-1 receptors:

  • Demonstrated potential efficacy in managing nociceptive and neuropathic pain.
  • Suggested fewer side effects compared to traditional analgesics.

Q & A

Q. What are the key synthetic strategies for obtaining high-purity 3-(Piperidin-4-yloxy)pyridine?

The synthesis typically involves nucleophilic substitution reactions between pyridine derivatives and piperidin-4-ol under controlled conditions. For example:

  • Reaction Setup : Use anhydrous dichloromethane as the solvent with sodium hydroxide as a base to facilitate deprotonation and nucleophilic attack .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >99% purity .
  • Critical Parameters : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Reaction progress should be monitored via TLC or HPLC to avoid side products like over-alkylated derivatives .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 3.5–4.0 ppm (piperidinyloxy protons) confirm connectivity .
    • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 179.12 (C₁₀H₁₄N₂O) validates the molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cambridge Structural Database surveys) reveals bond angles and supramolecular interactions, such as hydrogen bonding with adjacent molecules .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate strict PPE: nitrile gloves, goggles, and fume hood use .
  • Emergency Response :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. What mechanistic insights explain the selective inhibition of LSD1 by this compound derivatives?

  • Enzyme Kinetics : Derivatives like 3-(piperidin-4-ylmethoxy)pyridine exhibit competitive inhibition with Kᵢ values as low as 29 nM against LSD1. Binding occurs at the flavin adenine dinucleotide (FAD) cofactor site, disrupting demethylation of H3K4me2 .
  • Selectivity : >160-fold selectivity over monoamine oxidases (MAO-A/B) is achieved via steric hindrance from the piperidinyloxy group, which prevents interaction with MAO’s narrower active sites .
  • Cellular Validation : EC₅₀ values of 280 nM in leukemia cells (e.g., MV4-11) correlate with increased H3K4 methylation and apoptosis, while normal cells (e.g., PBMCs) remain unaffected .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Experimental Design :
    • Dose-Response Curves : Use 10-point serial dilutions (1 nM–100 µM) to capture full activity profiles.
    • Control Cells : Include primary/non-cancerous cells (e.g., fibroblasts) to assess tumor-specificity .
  • Data Interpretation : Discrepancies may arise from variations in LSD1 expression levels or off-target effects. Validate using siRNA knockdowns or CRISPR-edited LSD1-null cell lines .

Q. What computational methods predict the binding modes of this compound analogs with LSD1?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the piperidinyloxy moiety and LSD1’s FAD-binding pocket (e.g., hydrogen bonds with Arg316) .
  • MD Simulations : AMBER or GROMACS trajectories (50–100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

  • Case Study : Chlorination at the pyridine ring (e.g., 4-chloro derivatives) enhances metabolic stability by reducing CYP450-mediated oxidation.

  • Data Table :

    DerivativeLogPt₁/₂ (Liver Microsomes)LSD1 IC₅₀
    Parent Compound1.82.1 h29 nM
    4-Cl Derivative2.34.5 h18 nM
    Source: Adapted from Wu et al. (2016)

Q. What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Detection via MRM transitions (m/z 179→132) achieves LOD of 0.1 ng/mL .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) ensures >90% recovery from plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.